![molecular formula C20H24ClF2N3O3S B2494943 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,4-difluorobenzamide hydrochloride CAS No. 1189975-00-5](/img/structure/B2494943.png)
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,4-difluorobenzamide hydrochloride
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Overview
Description
Synthesis Analysis
Sulfonamide compounds, including structures similar to the compound , are synthesized through various chemical reactions involving sulfonamide groups and benzylpiperazine components. The synthesis process often involves the reaction of sulfonamide with alkyl or aryl halides, employing conditions that facilitate the formation of the desired sulfonamide derivatives. For example, compounds with high affinity for dopamine D4 receptors have been synthesized using a series of new 1-aryl-4-alkylpiperazines containing a terminal benzamide fragment or a tetralin-1-yl nucleus on the alkyl chain, highlighting the methodological approaches relevant to the synthesis of similar compounds (R. Perrone et al., 1998).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to various other functional groups, which significantly influence their chemical and biological properties. Crystallographic and computational studies provide insights into the binding modes, molecular conformations, and the influence of structural variations on activity. For example, 2-benzylpiperazines have been analyzed for their interaction with human carbonic anhydrases, demonstrating the importance of the sulfamoylbenzamide group and various alkyl/acyl/sulfonyl groups for their inhibitory activity and selectivity (Niccolò Chiaramonte et al., 2018).
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, including interactions with enzymes and receptors, which are crucial for their pharmacological effects. These compounds often exhibit selective binding to specific targets, such as dopamine receptors or carbonic anhydrases, which is determined by their chemical structure and the presence of specific functional groups. The selectivity and potency of these interactions can be elucidated through enzyme inhibition studies and binding assays, offering insights into the chemical behavior of these molecules (R. Perrone et al., 1998; Niccolò Chiaramonte et al., 2018).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Solid-state analytical techniques, including X-ray crystallography and NMR spectroscopy, are used to determine the precise arrangement of atoms within the crystal lattice and to study the protonation states in hydrochloride salts of these compounds. These studies are essential for understanding the physicochemical characteristics that affect their biological activity and pharmacokinetics (Pavlína Marvanová et al., 2016).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including reactivity, stability, and interaction with biological targets, are critical for their function as potential therapeutic agents. These properties are often studied through a combination of synthetic chemistry, computational modeling, and biological assays to understand how modifications in the chemical structure affect their activity and selectivity. The design of sulfonamide compounds with specific functional groups aims to enhance their efficacy, reduce toxicity, and improve selectivity for desired targets (T. Owa et al., 2002).
Scientific Research Applications
Inhibition of Human Carbonic Anhydrases
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,4-difluorobenzamide hydrochloride and its derivatives have shown potent inhibition of physiologically relevant isoforms of human carbonic anhydrases (hCAs). These compounds, particularly those carrying a sulfamoylbenzamide group as a zinc-binding moiety, demonstrated low to medium nanomolar Ki values against hCA I, II, and IV, making them promising candidates for the development of intraocular pressure-lowering agents in glaucoma treatment. Enantioselectivity in enzyme interaction and the binding mode were explored through X-ray crystallography and molecular modeling, highlighting their potential in medicinal chemistry and pharmacology (Chiaramonte et al., 2018).
Antimicrobial Activity Against Bacterial Strains
Compounds structurally related to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,4-difluorobenzamide hydrochloride exhibited significant antimicrobial activity. Specifically, novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds were synthesized and characterized for their activity against Gram-positive and Gram-negative bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. These findings suggest a broad spectrum of antimicrobial potency that could be leveraged in the development of new antibacterial agents (Krátký et al., 2012).
Potential as Dopamine D4 Ligand
Research into the structural analogs of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,4-difluorobenzamide hydrochloride has led to the discovery of compounds with very high affinity for the dopamine D4 receptor, indicating a potential for the development of novel therapeutics in neuropsychiatric disorders. Specifically, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated outstanding selectivity for the D4 receptor over the D2 receptor, suggesting its utility in exploring the role of the D4 receptor in the brain and possibly as a therapeutic agent in conditions such as schizophrenia and Parkinson's disease (Perrone et al., 1998).
Acaricidal Activity for Pest Control
Derivatives of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,4-difluorobenzamide hydrochloride were found to have excellent acaricidal activity against Tetranychus cinnabarinus, a common pest affecting various crops. The development of novel 2,4-diphenyl-1,3-oxazolines containing an oxime ether moiety, designed from key intermediates similar in structure to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,4-difluorobenzamide hydrochloride, showed promising results in laboratory assays. These compounds outperformed standard treatments in both ovicidal and larvicidal activities, indicating their potential as a new class of acaricides for agricultural pest management (Li et al., 2014).
Mechanism of Action
Target of Action
The compound contains a benzylpiperazine moiety, which is a structural feature found in a variety of pharmacologically active compounds . .
Mode of Action
The mode of action of a compound is determined by its interaction with its biological targets. Benzylpiperazine derivatives have been reported to have various biological activities, including antibacterial, antimalarial, and antipsychotic effects . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the characteristics of the organism it’s administered to. Benzylpiperazine derivatives are generally well absorbed and distributed in the body , but the specific ADME properties of this compound would need to be determined experimentally.
properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2,4-difluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3S.ClH/c21-17-6-7-18(19(22)14-17)20(26)23-8-13-29(27,28)25-11-9-24(10-12-25)15-16-4-2-1-3-5-16;/h1-7,14H,8-13,15H2,(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUWNBKBSHDQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=C(C=C3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,4-difluorobenzamide hydrochloride |
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